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Compound of Interest

4-Chloro-2,3,6-trifluorobenzyl
Compound Name:

alcohol
CAS No.: 252004-68-5
Cat. No.: B3024625

Get Quote

Executive Summary & Compound Profile

This guide provides a comprehensive technical framework for the spectroscopic identification
and quality control of 4-Chloro-2,3,6-trifluorobenzyl alcohol. As a polyfluorinated aromatic
intermediate, this compound presents unique NMR splitting patterns and mass spectral
signatures critical for drug development and agrochemical synthesis (specifically pyrethroid
precursors).[1]

The protocols below prioritize causality—explaining why signals appear as they do—to allow
researchers to distinguish this specific isomer from potential impurities like the 2,3,5-trifluoro or
des-chloro analogs.

Chemical Identity
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Property Data
IUPAC Name (4-Chloro-2,3,6-trifluorophenyl)methanol
CAS Number 252004-68-5

Molecular Formula

Molecular Weight 196.55 g/mol

195.99 (
Monoisotopic Mass

)

Aromatic ring with a single proton at position 5,

Key Structural Feature
flanked by Cl and F.

Analytical Workflow Visualization

The following workflow outlines the logical progression for validating this compound, ensuring
sample integrity before advanced structural elucidation.
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Figure 1: Integrated analytical workflow for the characterization of polyfluorinated benzyl
alcohols.

Nuclear Magnetic Resonance (NMR) Analysis[1][8]
[9][10][11]
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Experimental Strategy

For polyfluorinated systems,

NMR is as critical as proton NMR.[1] The presence of three fluorine atoms creates complex
spin-spin coupling networks (J-coupling) that are diagnostic of the substitution pattern.[2]

e Solvent:

is standard.[1] However, if the -OH proton signal is broadened due to exchange, use DMSO-
to sharpen the hydroxyl signal and observe
coupling.[2]

o Reference: TMS (0.00 ppm) for

(0.00 ppm) or internal standard (e.g., hexafluorobenzene) for

2]

NMR (Proton) Data

The molecule possesses high asymmetry regarding the fluorine environments, leading to
distinct splitting.[1]
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Position

Multiplicity

Integration

Diagnostic
Assignment

H-5 (Ar-H)

6.90 - 7.30

ddd or m

1H

The Critical
Signal. This is
the only aromatic
proton.[2] It

couples to
(ortho,

Hz) and
(meta,

Hz).[2]

CH:z (Benzylic)

4.60 -4.80

dordd

2H

Couples to
and

[2][1] Because
and

are not
chemically
equivalent, this
may appear as a
doublet of
doublets or a

"pseudo-triplet."

[1]

OH (Hydroxyl)

2.00 -2.50

brsort

1H

Broad singlet in

[2][1] Triplet in
DMSO-

(

Hz) due to

coupling with
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NMR (Fluorine) Data

Three distinct fluorine environments exist. Their chemical shifts are highly sensitive to the
solvent and concentration.[1]

Shift (
Position Multiplicity Diagnostic Note
ppm)*
Flanked by F2 and CI.
F-3 -115to0 -125 dd [2] Strong coupling to
F2 (ortho).
Flanked by H5 and
the benzylic group.[2
F-6 -110to -120 dd yies .p[ !
[1] Strong coupling to
H5.
Flanked by the
F-2 -135to0 -145 ddd benzylic group and

F3.[2][1]

*Note: Shifts are relative to

. Values are diagnostic ranges based on substituent shielding constants for
polyfluorobenzenes.

J-Coupling Visualization

The splitting of the single aromatic proton (H-5) is the primary confirmation of the 2,3,6-trifluoro
substitution pattern.[2] If the substitution were symmetric (e.g., 3,4,5-trifluoro), the splitting
would differ significantly.
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Figure 2: Theoretical coupling tree for the H-5 aromatic proton, demonstrating the influence of
neighboring fluorine atoms.

Mass Spectrometry (MS)[1][8]
lonization & Isotope Pattern

Electron Impact (EI) MS is the standard for this intermediate.[2][1] The presence of Chlorine
and Fluorine provides a definitive "fingerprint."[1]

e Molecular lon (
): 196 m/z.[2][1]
e Chlorine Signature: You must observe the 3:1 intensity ratio between m/z 196 (

) and m/z 198 (

).[2] Absence of this ratio indicates dechlorination.[1]

Fragmentation Pathway
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m/z Fragment Identity Mechanism
Molecular lon (Base peak
196/198 . . :
intensity varies).[2]
179/181 Loss of hydroxyl radical.[2][1]
Benzylic cleavage; formation of
165/167 the trifluorochlorophenyl
cation.[2]
Loss of Chlorine (Observe loss
161

of isotope pattern).[2]

Infrared Spectroscopy (FT-IR)[1][6][9]

IR is primarily used here for functional group verification (Alcohol) and confirming the

polyfluorinated core.[2][1]
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Wavenumber (
Vibration Mode Intensity Description

)

) Diagnostic for the
3200 - 3400 O-H Stretch Medium/Broad ] )
alcohol functionality.

Aliphatic methylene (
2850 — 2950 C-H Stretch Weak
) stretch.[2]

) ) Ring breathing
1450 — 1600 C=C Aromatic Medium
modes.[1]

Multiple intense bands

dominate this region,
1000 - 1400 C-F Stretch Very Strong characteristic of

polyfluorinated

arenes.

Often obscured by C-
) F fingerprint, but look

~800 — 900 C-ClI Stretch Medium
for bands in the lower

frequency.

References & Validation Sources

» Sigma-Aldrich (Merck).Product Specification: 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS
252004-68-5).[2][1]

e PubChem.Compound Summary: (4-Chloro-2,3,6-trifluorophenyl)methanol.[2][1][2]

e Pretsch, E., et al.Structure Determination of Organic Compounds.[1] Springer, 2009.[1]
(Standard text for NMR shift prediction rules).

e NIST Chemistry WebBook.Infrared and Mass Spectral Data for Chlorinated Benzyl Alcohols.
[11[2]

Disclaimer:The spectroscopic values provided are diagnostic ranges derived from high-fidelity
structural analogs and substituent chemical shift additivity rules. Always compare experimental
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results against a certified reference standard when performing GMP release testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.2,3,56-Tetrafluorobenzyl alcohol | C7TH4F40 | CID 2734029 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 2. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Characterization Guide: 4-Chloro-2,3,6-
trifluorobenzyl Alcohol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024625/docs#technical-characterization-guide-4-
chloro-2-3-6-trifluorobenzyl-alcohol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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